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molecular formula C19H16N2O3 B8790833 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B8790833
M. Wt: 320.3 g/mol
InChI Key: JHRNUMVGSNJFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740581

Procedure details

A mixture of 1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione (1.8 g), ethanolamine (14 ml), sodium acetate (1 g), and a trace of cupric acetate was heated at 100°-110° C. until reaction appeared to be complete (~1 hr). After cooling, methanol (10 ml) was added to the reaction mixture at about 80° C. Upon further cooling the product crystallized in the form of yellow solid. After being isolated by filtration and recrystallized from methyl Cellosolve, the product melted at 203°-206° C. and had an absorption maxium at 441 nm in the visible spectrum in acetone solution, thus imparting a greenish-yellow color thereto. The structure is as follows: ##STR5##
Name
1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:20])[NH:4][C:5]2[CH:19]=[CH:18][CH:17]=[C:7]3[C:8](=[O:16])[C:9]4[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=4[C:11]=1[C:6]=23.[CH2:21]([CH2:23][NH2:24])[OH:22].[C:25]([O-])(=O)C.[Na+]>CO>[OH:22][CH2:21][CH2:23][NH:24][C:2]1[C:3](=[O:20])[N:4]([CH3:25])[C:5]2[CH:19]=[CH:18][CH:17]=[C:7]3[C:8](=[O:16])[C:9]4[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=4[C:11]=1[C:6]=23 |f:2.3|

Inputs

Step One
Name
1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
1.8 g
Type
reactant
Smiles
ClC=1C(NC2=C3C(C(C4=C(C13)C=CC=C4)=O)=CC=C2)=O
Name
Quantity
14 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(~1 hr)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
Upon further cooling the product
CUSTOM
Type
CUSTOM
Details
crystallized in the form of yellow solid
CUSTOM
Type
CUSTOM
Details
After being isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methyl Cellosolve

Outcomes

Product
Name
Type
Smiles
OCCNC=1C(N(C2=C3C(C(C4=C(C13)C=CC=C4)=O)=CC=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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